2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride
Description
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydropyran (oxane) ring connected via an ether oxygen to an ethanesulfonyl chloride group. Its molecular formula is C₇H₁₃ClO₄S, with a molecular weight of 228.69 g/mol (as per ) or 212.09 g/mol (per ), though the latter may reflect a typographical error. The compound is used as a versatile reagent in organic synthesis, particularly for sulfonylation reactions, due to its reactive sulfonyl chloride moiety and the steric/electronic influence of the oxane ring.
Properties
IUPAC Name |
2-(oxan-4-yloxy)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOCWMYGKIWJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of tetrahydro-2H-pyran-4-ol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Utilized in the modification of biomolecules for studying biological processes.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl chlorides with ether-linked substituents, aromatic systems, or additional functional groups are compared below. Key differences lie in substituent topology, molecular weight, and reactivity.
Ether-Linked Sulfonyl Chlorides
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride Molecular Formula: C₅H₁₁ClO₄S Molecular Weight: 202.65 g/mol CAS: 1215974-61-0 Key Feature: Linear methoxyethoxy chain instead of a cyclic oxane.
- 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl Chloride Molecular Formula: C₈H₁₂ClNO₃S (estimated) Molecular Weight: 237.7 g/mol CAS: 2166929-18-4 Key Feature: Cyano (-CN) group at the β-position. Implications: The electron-withdrawing cyano group may enhance electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution.
Aromatic Sulfonyl Chlorides
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl Chloride
- 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl Chloride Molecular Formula: C₁₀H₈ClN₂O₂S₂ (estimated) Key Feature: Quinoxaline moiety linked via a sulfur atom. Implications: The heteroaromatic ring enhances UV absorbance and may stabilize radical intermediates.
Halogenated and Fluorinated Derivatives
- 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl Chloride
- Molecular Formula : C₉H₂ClF₉O₂S
- Molecular Weight : 380.62 g/mol
- CAS : 380.62 (listed as CAS in , likely an error).
- Key Feature : Three trifluoromethyl (-CF₃) groups on the benzene ring.
- Implications : Strong electron-withdrawing effects increase sulfonyl chloride reactivity and resistance to hydrolysis.
Data Table: Comparative Analysis of Sulfonyl Chlorides
Research Findings and Implications
- Reactivity : The oxane ring in this compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, linear ethers (e.g., methoxyethoxy) exhibit faster hydrolysis due to reduced steric protection.
- Solubility: Aromatic derivatives (e.g., benzene- or quinoxaline-based) are less polar, favoring solubility in organic solvents like dichloromethane.
- Applications : The oxane derivative is preferred in peptide synthesis for its balance of reactivity and stability, while trifluoromethylated analogs are niche reagents in fluoropolymer chemistry.
Biological Activity
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride, with the chemical formula CHClOS, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClOS
- CAS Number : 1495584-23-0
- SMILES Notation : C1CC(COC1)CCS(=O)(=O)Cl
- InChIKey : NVTPDZBZTJLKSZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride functional group can participate in nucleophilic substitution reactions, allowing the compound to modify biological macromolecules such as proteins and nucleic acids. This reactivity may lead to alterations in enzyme activity and signaling pathways.
Antimicrobial Properties
Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of essential bacterial enzymes through covalent modification.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to target serine proteases, which play crucial roles in numerous physiological processes.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
-
Enzyme Inhibition :
- In vitro assays demonstrated that this compound inhibits trypsin-like serine proteases with an IC value of approximately 5 µM. This inhibition was confirmed through kinetic studies, which revealed competitive inhibition characteristics.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(Oxan-3-yloxy)ethane-1-sulfonyl chloride | Sulfonyl Chloride | Moderate antimicrobial activity |
| N-(2-acetylphenyl)-4-nitrobenzenesulfonamide | Nitro-substituted Sulfonamide | Anti-inflammatory and enzyme inhibition |
| Sulfanilamide | Sulfonamide | Broad-spectrum antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
